Decarbonyl zolmitriptan dihydrochloride

Overview

Description

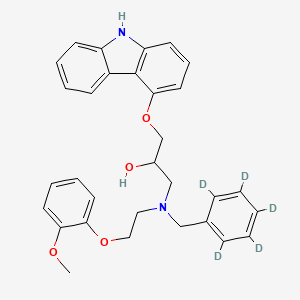

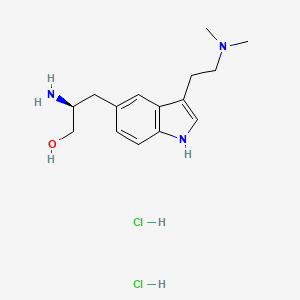

Decarbonyl zolmitriptan dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 .

Molecular Structure Analysis

The molecular formula of this compound is C15H25Cl2N3O . Its molecular weight is 334.28 . For more detailed structural analysis, specialized tools or software that can visualize molecular structures would be needed.Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 . More detailed physical and chemical properties would require laboratory analysis.Scientific Research Applications

Brain Targeting Efficiency and Nasal Delivery Systems

Research highlights the development of nasal delivery systems for zolmitriptan, aimed at improving brain targeting efficiency. Nanoemulsion and novasome formulations have been investigated for their potential to bypass the blood-brain barrier more effectively and provide rapid relief from migraine symptoms. These formulations are designed to enhance the drug's residence time, permeability, and direct transport from the nose to the brain, potentially offering a quicker onset of action and higher drug concentration in the brain compared to traditional oral or nasal delivery methods (Abdou, Kandil, & Miniawy, 2017) (Abd-Elal, Shamma, Rashed, & Bendas, 2016).

Enhanced Delivery through Mucoadhesive Microemulsions

Intranasal mucoadhesive microemulsions of zolmitriptan have been studied for their ability to enhance brain targeting. These formulations aim to exploit the nasal route for direct brain delivery, potentially offering an effective alternative for acute migraine treatment by achieving rapid drug delivery and enhanced bioavailability (Vyas, Babbar, Sharma, & Misra, 2005).

Fast-Disintegrating Sublingual Tablets and Films

Fast-disintegrating sublingual tablets and films of zolmitriptan have been developed to provide a novel approach for migraine treatment. These formulations are designed to dissolve quickly under the tongue, offering an advantage in situations where rapid onset of action is desired or in patients who experience nausea and vomiting during migraine attacks. The sublingual route provides the potential for quicker absorption and onset of action compared to conventional oral tablets (Pandey & Chauhan, 2014).

Pharmacokinetic Improvements and Bioavailability Enhancement

Studies have also focused on pharmacokinetic improvements, aiming to increase the bioavailability of zolmitriptan through various delivery systems. Techniques such as the use of nanostructured lipid carriers and spanlastic vesicles have been explored for their potential to improve drug absorption and sustain its therapeutic effects, thereby enhancing the overall efficacy of zolmitriptan in treating migraines (Awadeen, Boughdady, & Meshali, 2020) (El-Nabarawy, Teaima, & Helal, 2019).

Mechanism of Action

Target of Action

Decarbonyl Zolmitriptan Dihydrochloride is a compound related to Zolmitriptan , which is a member of the triptan class of 5-hydroxytryptamine (5-HT) 1B/1D/1F receptor agonist drugs . These receptors play a crucial role in the treatment of acute migraines .

Mode of Action

Zolmitriptan, and by extension this compound, binds with high affinity to human recombinant 5-HT 1D and 5-HT 1B receptors, and moderate affinity for 5-HT 1A receptors . Its action on 5-HT 1B/1D receptors causes vasoconstriction in intracranial blood vessels; as well it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the 5-HT 1B/1D receptors. By acting as an agonist at these receptors, it can cause vasoconstriction in intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides . This leads to a decrease in the inflammation and dilation of blood vessels that are associated with migraine headaches .

Pharmacokinetics

Zolmitriptan is metabolized in humans, with approximately 10% excreted as parent compound via urine and up to 30% as parent compound via feces . The half-life of Zolmitriptan and its active metabolite is approximately 3 hours .

Result of Action

The primary result of the action of this compound is the relief of acute migraine symptoms. This is achieved through the vasoconstriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptides, which can reduce the inflammation and dilation of blood vessels associated with migraines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Decarbonyl zolmitriptan dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of migraine treatment. It interacts with several enzymes and proteins, including the 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B/1D receptors . These interactions are essential for its therapeutic effects, as the binding of this compound to these receptors leads to the inhibition of vasoactive peptide release and vasoconstriction, which are critical in alleviating migraine symptoms .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the 5-HT1B/1D receptors . This modulation results in changes in gene expression and cellular metabolism, leading to the therapeutic effects observed in migraine treatment. Additionally, this compound has been shown to affect the release of neurotransmitters and other signaling molecules, further impacting cellular communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT1B/1D receptors on the surface of neurons . This binding inhibits the release of vasoactive peptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pathophysiology of migraines . Additionally, this compound induces vasoconstriction of dilated blood vessels in the brain, further contributing to its therapeutic effects . The compound’s interaction with these receptors also leads to downstream signaling events that modulate gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining its therapeutic efficacy in in vitro and in vivo models . These studies also indicate that the compound’s stability and degradation profile are critical for its long-term effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively alleviates migraine symptoms without significant adverse effects . At higher doses, toxic effects such as cardiovascular complications and central nervous system disturbances have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver . It is metabolized by cytochrome P450 enzymes, including CYP1A2 and monoamine oxidase (MAO) . The metabolism of this compound results in the formation of active and inactive metabolites, which can influence its overall therapeutic efficacy and safety profile . The compound’s interaction with these metabolic enzymes also affects metabolic flux and metabolite levels, further impacting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion . The compound’s localization and accumulation in specific tissues are critical for its therapeutic efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm and at the cell membrane, where it interacts with its target receptors . Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, further influencing its activity and therapeutic effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name |

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWTCZKHGHOOU-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1241387-63-2 | |

| Record name | Decarbonyl zolmitriptan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)